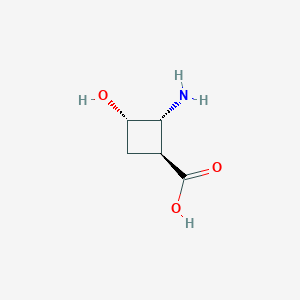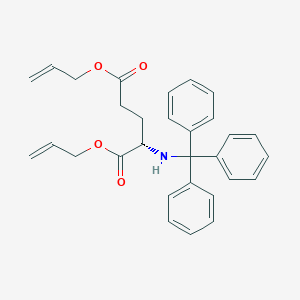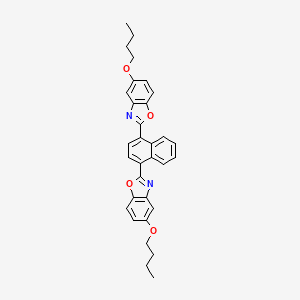![molecular formula C31H33NO B14247905 4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol CAS No. 388568-37-4](/img/structure/B14247905.png)
4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or interact with cellular receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Similar structure but different functional groups.
4-(2-Hydroxy-3,5-dimethylphenyl)phenol: Similar phenolic structure but different substituents.
Uniqueness
4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
388568-37-4 |
|---|---|
Molecular Formula |
C31H33NO |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-[2-[4-(N-(3,4-dimethylphenyl)-3,4-dimethylanilino)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C31H33NO/c1-21-7-13-28(19-23(21)3)32(29-14-8-22(2)24(4)20-29)27-15-9-25(10-16-27)31(5,6)26-11-17-30(33)18-12-26/h7-20,33H,1-6H3 |
InChI Key |
WIIQABKRDWKKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)



![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)

![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)

![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
